

Introduction to triazine-based coupling reagents

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Compound of Interest

Compound Name: *2,4-Dichloro-1,3,5-triazine*

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An In-depth Technical Guide to Triazine-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. Among the diverse array of available reagents, triazine-based coupling agents have emerged as powerful, versatile, and efficient tools for amide bond formation.

1,3,5-triazine derivatives, most notably 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its corresponding morpholinium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), offer significant advantages. These include high yields, low rates of racemization for chiral substrates, operational simplicity, and the generation of water-soluble byproducts that simplify purification.^{[1][2][3]} Their stability and effectiveness, even in protic solvents, make them particularly valuable in the fields of peptide synthesis and bioconjugation.^{[2][4]} This guide provides a comprehensive overview of the core triazine-based coupling reagents, their mechanisms of action, experimental protocols, and applications in modern chemical and pharmaceutical research.

Core Triazine-Based Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

CDMT is a stable, crystalline solid that is soluble in most common organic solvents.^[5] It serves as a foundational reagent for the activation of carboxylic acids. The activation is typically performed *in situ* by reacting the carboxylic acid with CDMT in the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).^[5] This process generates a highly reactive triazinyl active ester, which is then susceptible to nucleophilic attack by an amine.^[5]

One of the key advantages of CDMT is the ease of product purification. The triazine ring and its byproducts are weakly basic, allowing for their simple removal through extraction with a dilute acid wash.^{[1][5]} CDMT has been successfully employed for the synthesis of peptides, esters, Weinreb amides, and hydroxamates, consistently delivering high yields with minimal racemization.^[1]

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

DMTMM is a quaternary ammonium salt derived from the reaction of CDMT with N-methylmorpholine (NMM).^{[3][6]} It is a white, non-hygroscopic, and air-stable solid that can be isolated and stored, or generated *in situ*.^{[2][3]} DMTMM is often considered a "user-friendly" version of CDMT, as it does not require the pre-activation step with a separate base during the coupling reaction.^[7]

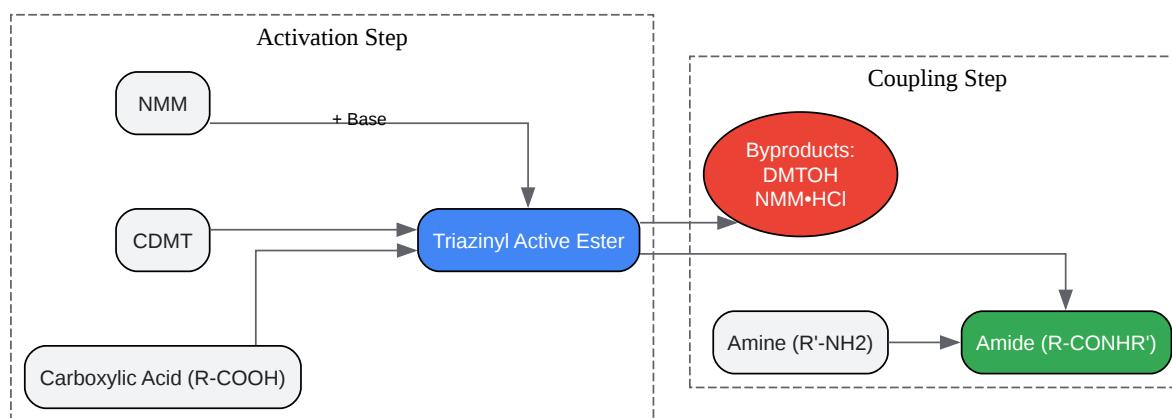
Its most significant advantage is its compatibility with protic solvents, including water and alcohols, where many other coupling reagents fail.^{[2][3][4]} This property makes DMTMM an exceptional reagent for the modification of biomacromolecules such as proteins, polysaccharides, and nucleic acids in aqueous media.^{[4][8][9]} The reaction byproducts, N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), are non-toxic and highly water-soluble, facilitating straightforward purification.^{[2][3][4]} DMTMM is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), often serving as a cost-effective and high-performing alternative to phosphonium (PyBOP) or aminium (HATU) based reagents.^{[3][6]}

Mechanism of Action

The coupling reaction mediated by triazine reagents proceeds via the formation of a "superactive" triazinyl ester intermediate.^{[10][11]} This intermediate readily reacts with a nucleophile (e.g., an amine) to form the desired amide bond.

CDMT/NMM Pathway

When using CDMT, the carboxylic acid is first deprotonated by a base (NMM). The resulting carboxylate attacks CDMT, displacing the chloride to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester. This intermediate is then attacked by the amine to yield the amide product, along with DMTOH and NMM hydrochloride.

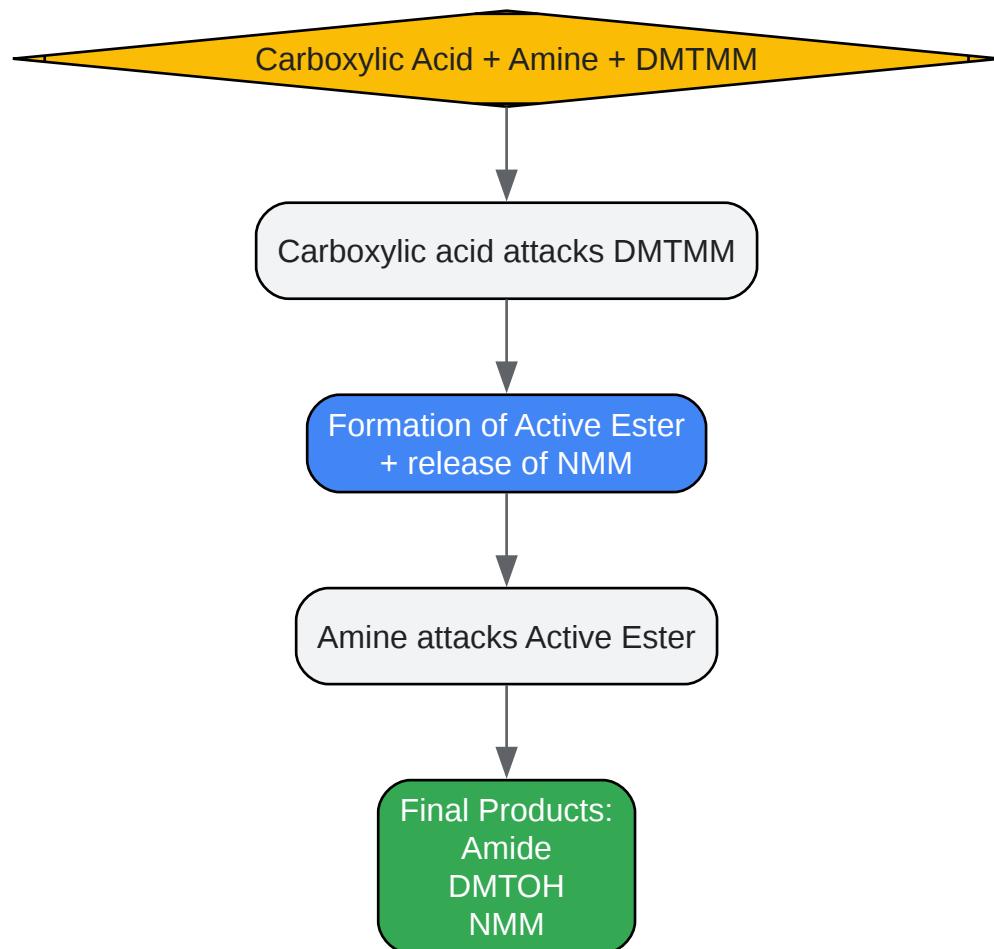


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Caption: General workflow for amide synthesis using CDMT and NMM.

DMTMM Pathway

With the pre-formed DMTMM salt, the carboxylic acid directly attacks the triazine ring, which is already activated by the quaternary ammonium structure. This forms the same active ester intermediate and releases a molecule of NMM. The subsequent reaction with the amine proceeds as described above.



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Caption: Logical flow of the DMTMM-mediated coupling reaction.

Data Presentation: Performance and Racemization

The efficiency and stereochemical fidelity of triazine-based reagents are critical for their application, particularly in peptide synthesis. The following tables summarize key performance data compiled from the literature.

Table 1: General Reaction Yields

| Reagent System | Substrates | Product Type | Yield (%) | Reference(s) |
|-----------------------|---------------------------------|--------------------------|-----------|--------------|
| CDMT / NMM | N-protected amino acids, amines | Di-, Tri-, Pentapeptides | 75-98% | [1] |
| CDMT / Chiral Amines | Racemic N-protected amino acids | Dipeptides / Amides | 69-85% | [12] |
| DMTMM (from CDMT) | CDMT, NMM | DMTMM reagent | 85-88% | [4][13] |
| DMTMM-BF ₄ | Z-, Boc-, Fmoc-amino acids | Dipeptides | 80-100% | [11] |

Table 2: Racemization Study of DMTMM in Peptide Fragment Coupling Reaction: Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl → Z(OMe)-Gly-Ala-Phe-OBzl

| Entry | Coupling Reagent | Solvent | Yield (%) | D-Isomer (%) | Reference |
|-------|------------------|---------------------------------|-----------|--------------|-----------|
| 1 | DMTMM | CH ₃ CN | 92.5 | 5.1 | [7] |
| 2 | DMTMM | THF | 95.2 | 2.8 | [7] |
| 3 | DMTMM | CH ₂ Cl ₂ | 91.3 | 2.1 | [7] |
| 4 | DMTMM | DMF | 89.1 | 12.5 | [7] |
| 5 | DMTMM | MeOH | 88.5 | 26.6 | [7] |

Data indicates that less-polar aprotic solvents like THF and CH₂Cl₂ are optimal for minimizing racemization during fragment coupling with DMTMM.[7]

Experimental Protocols

The following are representative protocols for the use of CDMT and DMTMM in amide bond synthesis.

General Protocol for Amide Synthesis using CDMT/NMM

This protocol is adapted from a general procedure for dehydro-condensation reactions.[\[13\]](#)[\[14\]](#)

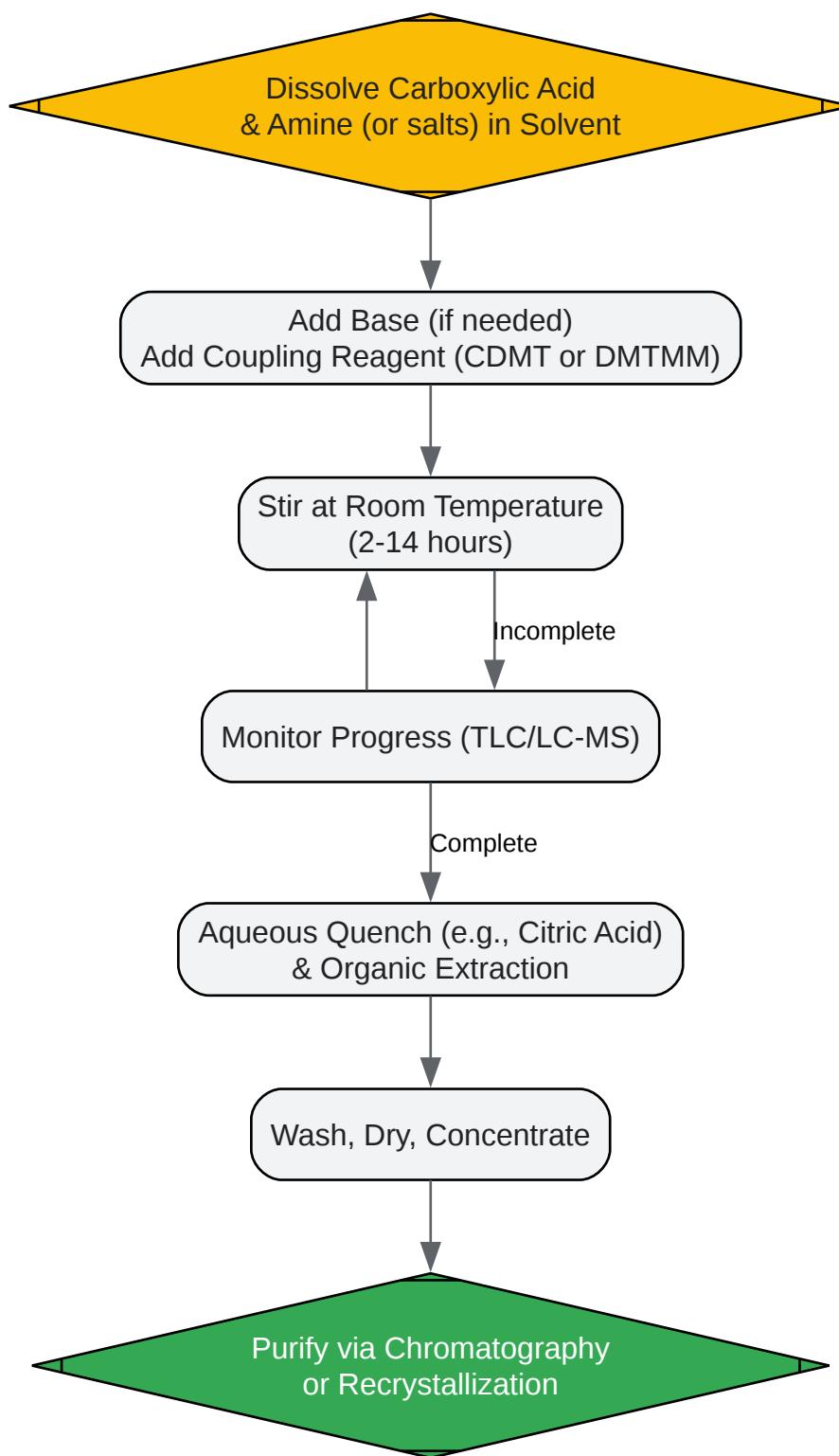
- Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₃CN, or CH₂Cl₂).
- Reagent Addition: To the stirred solution, add N-methylmorpholine (NMM) (1.2 eq) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq).
- Activation: Allow the mixture to stir at room temperature for 5-10 minutes to ensure the formation of the active ester intermediate.
- Coupling: Add the amine (1.0-1.1 eq) to the reaction mixture.
- Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2 to 14 hours at room temperature.[\[5\]](#)
- Workup: Quench the reaction with an aqueous solution of 1 M KHSO₄ or 10% citric acid. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
- Purification: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol for Peptide Fragment Coupling using DMTMM

This protocol is based on a detailed racemization test and is suitable for sensitive fragment couplings.[\[7\]](#)

- Preparation: To a stirred solution of the N-protected peptide acid (e.g., Z(OMe)-Gly-L-Ala-OH, 1.15 eq) and the C-protected amino acid or peptide ester hydrochloride salt (e.g., H-L-Phe-OBzl·HCl, 1.0 eq) in an anhydrous, less-polar solvent (e.g., CH₃CN or THF), add a tertiary base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.15 eq) to neutralize the salt.

- Coupling Reagent Addition: In a separate flask, dissolve DMTMM (1.15 eq) in a small amount of the same anhydrous solvent. Add this solution to the reaction mixture at room temperature.
- Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS (typically 2-4 hours).
- Workup: Upon completion, pour the reaction mixture into an aqueous solution of 10% citric acid and extract with Ethyl Acetate (3x).
- Purification: Combine the organic layers and wash successively with saturated NaHCO_3 solution and brine. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo. The resulting product can be purified by silica gel chromatography.

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Caption: A typical experimental workflow for triazine-mediated amide coupling.

Conclusion

Triazine-based coupling reagents, particularly CDMT and DMTMM, are invaluable assets for the modern synthetic chemist. Their high efficiency, low propensity for racemization, and operational simplicity have established them as reliable tools for the construction of amide bonds. DMTMM, with its unique ability to function in aqueous environments, has further expanded the reach of these reagents into the realm of bioconjugation and the modification of complex biological molecules. For researchers in drug discovery and development, the clean reaction profiles and easily removable byproducts make these reagents a superior choice over many classical coupling agents, streamlining purification and improving overall process efficiency.

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